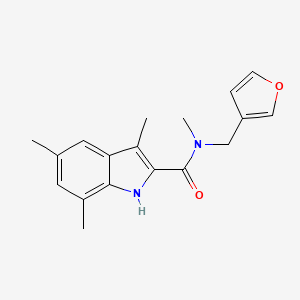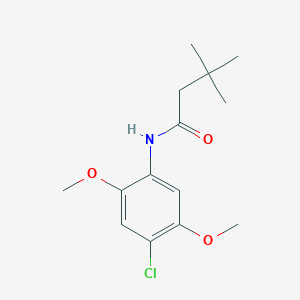
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine involves the inhibition of SERT and DAT. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce hyperactivity, anxiogenic effects, and locomotor sensitization in rodents. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, this compound has been shown to increase the release of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its high potency and selectivity for SERT and DAT. This makes it a useful tool for studying the role of these transporters in various physiological and behavioral processes. However, one limitation of using this compound is its potential for abuse and dependence. Therefore, caution should be exercised when handling and using this compound.
Future Directions
There are several potential future directions for research on 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of drugs that can selectively target SERT and DAT. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on behavior and mood. Finally, more research is needed to determine the potential therapeutic applications of this compound in the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a promising compound for medical research due to its potential applications in developing drugs that can selectively target SERT and DAT. While there are limitations to its use, the high potency and selectivity of this compound make it a useful tool for studying the role of these transporters in various physiological and behavioral processes. Further research is needed to fully understand the mechanisms underlying the effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential applications in medical research. It has been shown to have an affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This makes it a promising candidate for developing drugs that can target these transporters.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDHEBXLNXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

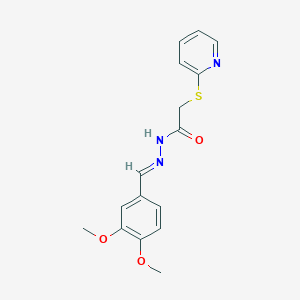
![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
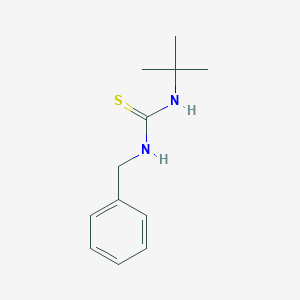
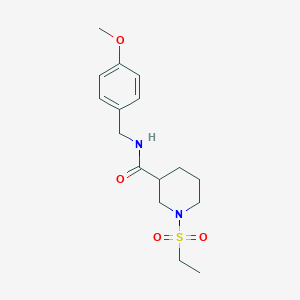
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
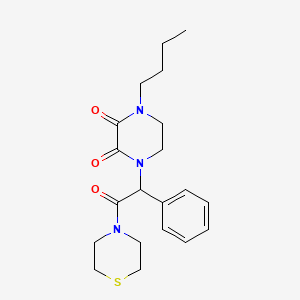
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)
